2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene core and a pyridazinone moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Pyridazinone Moiety: This step involves the reaction of the chromene derivative with a hydrazine derivative to form the pyridazinone ring.
Coupling Reaction: The final step is the coupling of the pyridazinone-chromene intermediate with a suitable carboxamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: A simpler analog without the pyridazinone moiety.
3-phenylpyridazin-1(6H)-one: Lacks the chromene core but contains the pyridazinone structure.
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)carboxamide: Similar structure but without the chromene core.
Uniqueness
The uniqueness of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide lies in its combined chromene and pyridazinone structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-21-12-11-19(16-7-2-1-3-8-16)25-26(21)14-6-13-24-22(28)18-15-17-9-4-5-10-20(17)30-23(18)29/h1-5,7-12,15H,6,13-14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHKQIDWIJGLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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